5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide
Overview
Description
4’,5-Dichlorosalicylanilide is an organic compound with the molecular formula C₁₃H₉Cl₂NO₂. It is a derivative of salicylanilide, characterized by the presence of two chlorine atoms at the 4’ and 5 positions of the benzene ring. This compound is known for its antimicrobial properties and has been used in various applications, including as an ingredient in antiseptic and disinfectant formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dichlorosalicylanilide typically involves the reaction of 4,5-dichlorosalicylic acid with aniline. The process can be summarized as follows:
Esterification: 4,5-dichlorosalicylic acid is first esterified to form the corresponding ester.
Amidation: The ester is then reacted with aniline under acidic or basic conditions to yield 4’,5-Dichlorosalicylanilide.
Industrial Production Methods: In industrial settings, the production of 4’,5-Dichlorosalicylanilide may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 4’,5-Dichlorosalicylanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
4’,5-Dichlorosalicylanilide has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound exhibits antimicrobial activity and is used in the development of antiseptic and disinfectant products.
Medicine: Research has explored its potential as an antimicrobial agent in pharmaceutical formulations.
Industry: It is used in the formulation of industrial disinfectants and preservatives
Mechanism of Action
The antimicrobial activity of 4’,5-Dichlorosalicylanilide is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi .
Comparison with Similar Compounds
Salicylanilide: The parent compound without chlorine substitutions.
3’,4’-Dichlorosalicylanilide: A similar compound with chlorine atoms at different positions.
4’,5-Dibromosalicylanilide: A brominated analogue with similar properties.
Uniqueness: 4’,5-Dichlorosalicylanilide is unique due to its specific chlorine substitutions, which enhance its antimicrobial properties compared to its analogues. The position of the chlorine atoms plays a crucial role in its biological activity and effectiveness .
Properties
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWWOFBIYKSBEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862564 | |
Record name | 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147-98-4, 7677-99-8 | |
Record name | 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1147-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arylid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4',5-Dichlorosalicylanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007677998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1147-98-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4',5-DICHLOROSALICYLANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28D17I2DOG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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